molecular formula C10H20O4Sn B14011115 Dibutyl(diformyloxy)stannane CAS No. 7392-96-3

Dibutyl(diformyloxy)stannane

Cat. No.: B14011115
CAS No.: 7392-96-3
M. Wt: 322.97 g/mol
InChI Key: FQXRKFOIAIEUHB-UHFFFAOYSA-L
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Description

Dibutyl(diformyloxy)stannane is an organotin compound with the molecular formula C12H24O4Sn. It is a derivative of stannane, where two butyl groups and two formyloxy groups are attached to the tin atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl(diformyloxy)stannane can be synthesized through the reaction of dibutyltin oxide with formic acid. The reaction typically involves heating dibutyltin oxide with an excess of formic acid under reflux conditions. The reaction proceeds as follows:

(Bu2SnO)+2HCOOH(Bu2Sn(OCHO)2)+H2O\text{(Bu}_2\text{SnO)} + 2 \text{HCOOH} \rightarrow \text{(Bu}_2\text{Sn(OCHO)}_2) + \text{H}_2\text{O} (Bu2​SnO)+2HCOOH→(Bu2​Sn(OCHO)2​)+H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

Dibutyl(diformyloxy)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutyltin oxide and formic acid.

    Reduction: Reduction reactions can convert this compound to dibutyltin hydride.

    Substitution: The formyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Dibutyltin oxide and formic acid.

    Reduction: Dibutyltin hydride.

    Substitution: Various organotin compounds depending on the nucleophile used.

Scientific Research Applications

Dibutyl(diformyloxy)stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.

    Industry: It is used as a catalyst in various industrial processes, including polymerization and condensation reactions.

Mechanism of Action

The mechanism by which dibutyl(diformyloxy)stannane exerts its effects involves the coordination of the tin atom with various functional groups. The tin atom can form stable complexes with oxygen, nitrogen, and sulfur-containing compounds. This coordination ability allows the compound to act as a catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin oxide
  • Dibutyltin dilaurate
  • Dibutyltin diacetate

Uniqueness

Dibutyl(diformyloxy)stannane is unique due to its specific functional groups, which provide distinct reactivity and coordination properties

Properties

CAS No.

7392-96-3

Molecular Formula

C10H20O4Sn

Molecular Weight

322.97 g/mol

IUPAC Name

[dibutyl(formyloxy)stannyl] formate

InChI

InChI=1S/2C4H9.2CH2O2.Sn/c2*1-3-4-2;2*2-1-3;/h2*1,3-4H2,2H3;2*1H,(H,2,3);/q;;;;+2/p-2

InChI Key

FQXRKFOIAIEUHB-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(OC=O)OC=O

Origin of Product

United States

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